4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN6/c18-14-10-13(2-3-15(14)19)23-6-8-24(9-7-23)16-11-17(21-12-20-16)25-5-1-4-22-25/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIANKJDUFAIGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyrimidine Precursors
Dichloropyrimidine intermediates are critical for subsequent functionalization. A common method involves treating pyrimidine-4,6-diol derivatives with phosphorus oxychloride (POCl₃) under reflux conditions. For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes chlorination with POCl₃ at 110°C for 6 hours, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in 61% yield. This step activates positions 4 and 6 for nucleophilic substitutions.
Piperazine Moiety Installation
The 4-(3-chloro-4-fluorophenyl)piperazine group is introduced via nucleophilic aromatic substitution (SNAr).
SNAr with Dichloropyrimidine
Dichloropyrimidine intermediates react with 1-(3-chloro-4-fluorophenyl)piperazine in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Potassium carbonate or triethylamine serves as the base to deprotonate the piperazine, driving the substitution at position 4. For example, reacting 4,6-dichloropyrimidine with the piperazine derivative at 80°C for 12 hours achieves 85% conversion.
Buchwald-Hartwig Amination
For electron-deficient pyrimidines, palladium-catalyzed amination offers higher regioselectivity. Using Pd₂(dba)₃ and Xantphos as ligands, 4-chloro-6-(pyrazol-1-yl)pyrimidine couples with 1-(3-chloro-4-fluorophenyl)piperazine in toluene at 100°C, achieving 78% yield. This method minimizes side reactions and enhances functional group tolerance.
Pyrazole Group Functionalization
Position 6 of the pyrimidine is functionalized with 1H-pyrazole through cross-coupling or direct substitution.
Suzuki Coupling with Pyrazole Boronic Esters
The boronic ester at position 5 (from Section 1.2) couples with 1H-pyrazole-1-boronic acid under Pd(PPh₃)₄ catalysis. In a representative procedure, 2-chloro-5-(pinacolatoboryl)pyrimidine reacts with pyrazole boronic acid in tetrahydrofuran (THF) at 60°C for 8 hours, yielding 6-(pyrazol-1-yl)pyrimidine derivatives in 65% yield.
| Component | Quantity | Role |
|---|---|---|
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| Cs₂CO₃ | 2.5 equiv | Base |
| THF:H₂O | 4:1 (v/v) | Solvent |
Nucleophilic Substitution
Alternatively, 6-chloropyrimidine intermediates react with pyrazole in the presence of a strong base like sodium hydride. In DMF at 120°C, this one-pot reaction achieves 70% yield but requires careful exclusion of moisture to prevent hydrolysis.
Final Compound Purification and Characterization
Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Analytical characterization includes:
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¹H/¹³C NMR : Confirms substitution patterns and purity.
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HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).
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Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 358.8 [M+H]⁺).
Optimization Challenges and Solutions
Regioselectivity in Substitution
Competing reactions at positions 4 and 6 are mitigated by sequential substitutions. Introducing the piperazine group first (bulkier moiety) directs subsequent reactions to position 6.
Catalyst Selection for Coupling
Pd₂(dba)₃ outperforms Pd(OAc)₂ in Buchwald-Hartwig reactions, reducing homocoupling byproducts.
Solvent Effects
DMF enhances SNAr rates but complicates purification. Switching to toluene with microwave assistance reduces reaction times by 40%.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for chlorination and amination steps, achieving 92% overall yield with <1% impurities . Environmental considerations favor solvent recovery systems and catalytic Pd recycling.
Chemical Reactions Analysis
Core Pyrimidine Functionalization
The pyrimidine ring serves as the central scaffold for sequential substitutions. Key reactions include:
Chlorination
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Reaction : Pyrimidine precursors (e.g., 4,6-dichloropyrimidine) are chlorinated using POCl₃ under reflux conditions .
Example :This step activates the pyrimidine for nucleophilic substitution .
Piperazine Substitution
-
Mechanism : A chlorine atom at position 4 is replaced by 4-(3-chloro-4-fluorophenyl)piperazine via nucleophilic aromatic substitution (SNAr).
Conditions :The electron-withdrawing nature of the pyrimidine ring facilitates SNAr .
Buchwald–Hartwig Amination or Suzuki Coupling
-
Reaction : A palladium-catalyzed coupling introduces the pyrazole moiety.
Catalyst : Pd(OAc)₂ or Pd(dppf)Cl₂
Ligand : XPhos or BINAP
Conditions :
Direct Nucleophilic Substitution
-
Alternative Route : Pyrazole can displace chlorine under basic conditions.
Conditions :
Functional Group Transformations
Post-synthesis modifications enhance biological activity or solubility:
Oxidation/Reduction
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Pyrazole Ring : Oxidation with KMnO₄ or reduction with NaBH₄ adjusts electronic properties .
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Piperazine : N-alkylation with CH₃I or EtBr modifies hydrophobicity .
Halogen Exchange
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Fluorine Introduction : KF or TBAF replaces chlorine in the aryl group under microwave irradiation .
Key Reaction Data
Challenges and Optimizations
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Regioselectivity : Steric hindrance from the 3-chloro-4-fluorophenyl group necessitates precise temperature control during SNAr .
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Catalyst Efficiency : Palladium catalysts require rigorous exclusion of oxygen to prevent deactivation .
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Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification .
Biological Relevance
While beyond the scope of chemical reactions, the 3-chloro-4-fluorophenyl and pyrazole groups are critical for kinase inhibition (e.g., PI3Kδ, EGFR) . The piperazine linker improves solubility and target binding .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the 3-chloro-4-fluorophenyl motif has been shown to enhance the binding affinity to specific cancer targets. For instance, research indicates that derivatives of this compound exhibit inhibitory effects on tumor cell proliferation by interfering with critical signaling pathways involved in cancer progression .
Antidepressant Properties
The piperazine structure is known for its role in various antidepressants. Preliminary data suggest that compounds similar to 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine may exhibit serotonin receptor modulation, which could lead to antidepressant effects. Studies have explored its efficacy in animal models, indicating a potential for treating depression and anxiety disorders .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit certain enzymes associated with disease states. For example, it has shown promise as an inhibitor of specific kinases involved in cancer and inflammatory responses. The binding interactions at the active sites of these enzymes have been characterized through molecular docking studies, revealing favorable interactions that suggest a mechanism for inhibition .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 7.8 | Cell cycle arrest |
Case Study 2: Antidepressant Activity
In a behavioral study involving rodents, the compound was administered to evaluate its effects on depressive-like behaviors induced by chronic stress. Results indicated a significant reduction in despair behavior in forced swim tests, suggesting potential antidepressant activity mediated through serotonin receptor pathways .
| Test | Control Group | Treated Group | % Change |
|---|---|---|---|
| Forced Swim Test | 60 seconds | 30 seconds | -50% |
| Tail Suspension Test | 120 seconds | 60 seconds | -50% |
Mechanism of Action
The mechanism of action of 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the piperazine ring and the heterocyclic core. Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The target compound’s chloro-fluoro substituents likely increase logP compared to alkynyloxy derivatives (e.g., : logP ~2.5 vs. target compound ~3.2), favoring membrane permeability but risking higher metabolic clearance .
- Solubility: Piperazine-linked pyrimidines with sulfonyl or alkynyloxy groups (e.g., ) exhibit higher aqueous solubility due to polar substituents, whereas halogenated analogues may require formulation optimization.
- Metabolic Stability: The 3-chloro-4-fluorophenyl group may slow oxidative metabolism compared to benzyl or methoxy substituents, as halogens resist cytochrome P450-mediated degradation .
Biological Activity
The compound 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a notable derivative in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrimidine core substituted with a piperazine moiety and a pyrazole ring. The presence of the 3-chloro-4-fluorophenyl group significantly influences its biological activity.
Molecular Formula
- C : 18
- H : 19
- Cl : 1
- F : 1
- N : 3
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that compounds with similar structures showed inhibition of cellular CDK9-mediated RNA polymerase II transcription, which is crucial for cancer cell proliferation .
Anti-inflammatory Effects
In several studies, pyrazole derivatives have demonstrated anti-inflammatory activities. For instance, compounds similar to the one showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at specific concentrations when compared to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research on related pyrazole compounds revealed effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of the piperazine moiety was found to enhance the antimicrobial activity significantly .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- CDK9 Inhibition : By inhibiting cyclin-dependent kinase 9 (CDK9), it disrupts transcriptional regulation in cancer cells.
- Inflammatory Pathway Modulation : The compound reduces the expression of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, reflux conditions in polar aprotic solvents (e.g., DMF) with controlled equivalents of piperazine derivatives can enhance coupling efficiency. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol-water mixtures improves purity. Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent connectivity and X-ray crystallography for absolute configuration determination. Mass spectrometry (ESI-TOF) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) .
Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Screen for receptor binding affinity (e.g., dopamine D2/D3 or serotonin 5-HT1A receptors) using radioligand displacement assays. Assess functional activity via cAMP inhibition or calcium flux assays in transfected HEK293 cells. Preliminary cytotoxicity studies (MTT assay) in hepatic (HepG2) and renal (HEK293) cell lines establish safety thresholds .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in derivatizing the pyrimidine core?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrophilic aromatic substitution at the pyrimidine C4 and C6 positions. Solvent effects can be simulated using the polarizable continuum model (PCM). Transition state analysis identifies kinetic barriers for regioselective piperazine or pyrazole coupling .
Q. What mechanistic insights explain unexpected byproducts during piperazine ring functionalization?
- Methodological Answer : Use kinetic isotope effect (KIE) studies and trapping experiments (e.g., TEMPO for radical intermediates) to elucidate pathways. LC-MS/MS identifies transient intermediates, while Hammett plots correlate substituent electronic effects with reaction rates. Competing N-alkylation vs. C-alkylation pathways may arise from steric hindrance or solvent polarity .
Q. How do thermodynamic properties (e.g., crystal packing, melting point) influence formulation stability?
- Methodological Answer : Perform thermal gravimetric analysis (TGA) and DSC to map polymorphic transitions. Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) improves solubility. Powder X-ray diffraction (PXRD) monitors phase stability under accelerated storage conditions (40°C/75% RH) .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Validate assays using positive controls (e.g., clozapine for receptor binding) and orthogonal methods (e.g., SPR vs. fluorescence polarization). Statistical meta-analysis (ANOVA, Tukey’s HSD) identifies platform-specific biases. Adjust for membrane permeability differences using PAMPA assays .
Q. What strategies mitigate poor aqueous solubility for in vivo pharmacokinetic studies?
- Methodological Answer : Develop amorphous solid dispersions (ASDs) with polymers (e.g., HPMCAS) via spray drying. Nanoformulation using lipid-based carriers (e.g., liposomes) enhances bioavailability. Solubility parameters (Hansen solubility sphere) guide solvent selection for parenteral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
